molecular formula C17H24N4O3 B5627907 2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5627907
M. Wt: 332.4 g/mol
InChI Key: KVBJVGGTZQHORC-UHFFFAOYSA-N
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Description

The compound "2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one" is a part of a broader class of chemical compounds known for their potential in various applications due to their unique molecular structures. These compounds, including diazaspiro[4.5]decane derivatives, have been synthesized and studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives involves several key steps, including the preparation of intermediate compounds and the cyclization process to form the spiro framework. For instance, the synthesis of related compounds often utilizes Michael addition reactions, followed by cyclization reactions to achieve the desired spirocyclic structures (Tsukamoto et al., 1995).

Molecular Structure Analysis

Molecular structure analysis of diazaspiro[4.5]decane derivatives, including X-ray diffraction, reveals detailed insights into their configuration and conformation. These studies are crucial for understanding the molecular basis of their biological activities and chemical reactions (Trishin et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of diazaspiro[4.5]decane derivatives is influenced by their spirocyclic structure, which can undergo various reactions, including cycloadditions, to form new compounds with diverse functional groups. These reactions are essential for modifying the compound's properties for specific applications (Martin‐Lopez & Bermejo, 1998).

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decane derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its substituents.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, are critical for understanding the behavior of diazaspiro[4.5]decane derivatives in chemical reactions and biological environments. These properties are influenced by the electronic configuration of the molecule and its functional groups.

  • Synthesis and structure-activity studies of diazaspiro[4.5]decane derivatives as M1 muscarinic agonists: (Tsukamoto et al., 1995).
  • Synthesis of azaspiro[4.5]decane systems by oxidative cyclization: (Martin‐Lopez & Bermejo, 1998).
  • Molecular structure of spirocyclic compounds: (Trishin et al., 2001).

properties

IUPAC Name

2-(3-methoxypropyl)-8-(pyrazine-2-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-24-10-2-7-21-13-17(11-15(21)22)3-8-20(9-4-17)16(23)14-12-18-5-6-19-14/h5-6,12H,2-4,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBJVGGTZQHORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2(CCN(CC2)C(=O)C3=NC=CN=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one

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